N,N-diethyl-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine
Description
N,N-diethyl-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine is a synthetic compound featuring a 1,3,4-thiadiazole core linked to a 4-methoxyphenyl-substituted piperazine moiety via a thioether bridge. Thiadiazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic effects, attributed to their ability to interact with biological targets like enzymes and receptors .
Properties
IUPAC Name |
N,N-diethyl-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5OS2/c1-4-22(5-2)14-15-26-19-21-20-18(27-19)24-12-10-23(11-13-24)16-6-8-17(25-3)9-7-16/h6-9H,4-5,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLQVYSQWXSJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiadiazole moiety, which has been associated with various bioactive properties including antimicrobial, antifungal, and anticancer activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds with thiadiazole rings have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The specific compound this compound has not been extensively studied in isolation but is hypothesized to possess similar properties due to its structural components.
Antifungal Activity
Thiadiazole derivatives have also been evaluated for their antifungal activity. Notably, some compounds have shown promising results against fungal pathogens such as Candida albicans and Aspergillus niger. The presence of the methoxyphenyl and piperazine groups may enhance the antifungal efficacy of the compound .
Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their bioactivities. One compound exhibited an EC50 value of 3.43 µg/ml against Phytophthora infestans, highlighting the potential for agricultural applications as well . This suggests that similar derivatives could be explored for their efficacy in treating plant diseases.
Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial screening of thiadiazole compounds against clinical isolates. Compounds demonstrating MIC values lower than standard antibiotics were identified, indicating that modifications in the thiadiazole structure could lead to enhanced antimicrobial potency . This reinforces the need for further exploration of N,N-diethyl derivatives.
Data Summary Table
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and piperazine moieties exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effective inhibition against various bacterial strains. The presence of the thiadiazole ring is believed to enhance lipophilicity, aiding in cellular uptake and bioactivity.
Anticancer Activity
Several studies have focused on the anticancer potential of thiadiazole derivatives. For example, compounds similar to N,N-diethyl-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine have been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. The IC50 values for these compounds range from 0.47 to 1.4 µM, indicating strong inhibitory activity against TS proteins .
Study 1: Antimicrobial Evaluation
A study conducted on various thiadiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Research
In vitro studies on the anticancer effects of related compounds highlighted their ability to induce apoptosis in cancer cell lines. The results indicated that these compounds could serve as potential lead molecules for developing new anticancer agents .
Comparison with Similar Compounds
Key Observations :
- Piperazine Substitutions : Replacement of the 4-methoxyphenyl group with a 2-fluorophenyl (as in ) may enhance selectivity for dopamine or serotonin receptors, commonly targeted in antipsychotic drugs.
- Linkage Variations : The thioether bridge in the target compound contrasts with acetamide () or ureido () linkages, which may alter metabolic stability and binding affinity.
Pharmacological Comparison
Thiadiazole derivatives exhibit broad-spectrum biological activities, as demonstrated in the following studies:
Antimicrobial Activity
- Compounds with 4-nitrophenyl and methylpyrazole substituents (e.g., ) showed potent activity against E. coli, B. mycoides, and C. albicans. The methoxy group in the target compound may similarly enhance membrane penetration.
Antiproliferative Activity
- Benzothiazole-thiadiazole hybrids () inhibited cancer cell proliferation, likely through tubulin destabilization or kinase inhibition. The absence of a benzothiazole moiety in the target compound may redirect its mechanism toward alternative pathways.
CNS-Targeted Activity
- Piperazine-containing thiadiazoles (e.g., ) are often designed for CNS applications due to piperazine’s affinity for neurotransmitter receptors. The 4-methoxyphenyl group in the target compound could modulate serotonin (5-HT) or dopamine receptor interactions .
Structure-Activity Relationship (SAR) Insights
Thiadiazole Core : Essential for electronic interactions with biological targets; substitution at the 2- and 5-positions dictates specificity .
Piperazine Modifications: 4-Methoxyphenyl: Enhances lipophilicity and may confer antioxidant properties.
Linker Flexibility : Thioether bridges (as in the target compound) resist enzymatic hydrolysis compared to esters or amides, prolonging half-life.
Q & A
Q. Table 1. Key Synthetic Parameters for Thiadiazole-Piperazine Derivatives
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | POCl₃, 90°C, 3 h | 60–70 | |
| Piperazine coupling | DMF, K₂CO₃, 80°C, 12 h | 45–55 | |
| Thioether linkage | EtOH, Et₃N, RT, 6 h | 30–40 |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Substituent | 5-HT₁A IC₅₀ (nM) | Cytotoxicity (HeLa IC₅₀, μM) |
|---|---|---|
| 4-Methoxyphenyl | 12.3 | 48.7 |
| 2,3-Dichlorophenyl | 8.9 | 22.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
